2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are significant due to their presence in various natural products and synthetic drugs, exhibiting a wide range of medicinal benefits such as anti-inflammatory, antimalarial, anticancer, and antibiotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst to couple 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids . The reaction conditions include the use of a base such as potassium carbonate in a solvent like toluene, under reflux conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale reactions using similar cross-coupling techniques. These methods are optimized for high yield and purity, employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce quinoline derivatives to tetrahydroquinolines.
Substitution: Commonly involves halogenation or nitration at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death, which is particularly useful in cancer treatment . Additionally, it can modulate various signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the trifluoromethoxy group, which can affect its reactivity and biological activity.
8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline: Similar structure but with different substitution patterns, leading to varied applications.
6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid: Contains different substituents that alter its chemical properties and biological activities.
Uniqueness
2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C17H10F3NO3 |
---|---|
Molecular Weight |
333.26 g/mol |
IUPAC Name |
2-phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-11-6-7-12-13(16(22)23)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,22,23) |
InChI Key |
MHTQLJLRPPOIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.